molecular formula C26H24ClN3O2S B2842576 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 866864-11-1

4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No. B2842576
CAS RN: 866864-11-1
M. Wt: 478.01
InChI Key: WJFKUQYJWCCTIE-UHFFFAOYSA-N
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Description

“4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline” is a complex organic compound that contains a piperazine ring, a quinoline ring, and a tosyl group. Piperazine rings are common in many pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug . Quinoline is a heterocyclic aromatic organic compound and it is also found in many important drugs . The tosyl group (Ts) is a functional group with the formula CH3C6H4SO2. It is often used as a protecting group for amines .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the piperazine, quinoline, and tosyl groups all contributing to its overall shape and properties . The presence of the nitrogen atoms in the piperazine and quinoline rings could potentially allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic quinoline and tosyl groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Activities

4-Aminoquinoline derivatives, including those related to 4-(4-(3-Chlorophenyl)piperazin-1-yl)-3-tosylquinoline, have been explored for their potential anticancer properties. A study on 4-aminoquinoline derived sulfonyl analogs found that these compounds exhibited significant cytotoxicity against breast tumor cell lines. Compound VR23, closely related to the specified chemical, showed promise due to its selective toxicity towards cancer cells over non-cancer cells and its ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential as a less toxic anticancer agent (Solomon, Pundir, & Lee, 2019).

Antimicrobial Properties

Research on quinazoline and piperazine derivatives has demonstrated antimicrobial potential. A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity against various pathogens, indicating the utility of such compounds in developing new antimicrobial agents (Mehta et al., 2019).

Antidepressant Potential

The antidepressant potential of 4-phenylquinoline derivatives has been evaluated, with some compounds showing activity comparable to or slightly more potent than imipramine, a well-known antidepressant. This research suggests the possibility of developing new antidepressant drugs from 4-phenylquinoline derivatives (Alhaider, Abdelkader, & Lien, 1985).

Luminescent Properties and Photo-Induced Electron Transfer

Studies on naphthalimide derivatives with piperazine substituents, similar in structure to the specified chemical, have revealed interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties are of interest for the development of new materials for optical applications, including pH probes and fluorescent markers (Gan et al., 2003).

Corrosion Inhibition

Research on 8-Hydroxyquinoline-based piperazine derivatives has demonstrated their effectiveness as corrosion inhibiting additives for steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (El faydy et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its synthesis, evaluate its efficacy and safety, and explore its mechanism of action .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are commonly found in a variety of pharmaceuticals and can interact with a wide range of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This suggests that the compound might interact with its targets to alter their function, leading to changes in the biochemical processes within the body.

Biochemical Pathways

Given the wide range of potential targets for piperazine derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The solubility of a similar compound, 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol, in dmso and methanol suggests that the compound might have good bioavailability.

Result of Action

Some piperazine derivatives have shown promising antibacterial activity , suggesting that this compound might also have similar effects.

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-19-9-11-22(12-10-19)33(31,32)25-18-28-24-8-3-2-7-23(24)26(25)30-15-13-29(14-16-30)21-6-4-5-20(27)17-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFKUQYJWCCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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